4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17-8-5-14-11-15(10-13-2-1-9-21(17)18(13)14)20-19(24)12-3-6-16(7-4-12)22(25)26/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOLYXTXYQGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₁₁N₃O₅
- Molecular Weight : 289.24 g/mol
This compound features a nitro group and a quinoline derivative that may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with DNA synthesis and repair mechanisms.
- Case Studies :
- A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) in vitro by inducing cell cycle arrest at the G2/M phase.
- Another investigation reported synergistic effects when combined with standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Inhibition of Pathogens : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : Its activity may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging research points to neuroprotective properties:
- Cognitive Function : In animal models of neurodegenerative diseases (e.g., Alzheimer’s), the compound has been observed to improve cognitive functions and reduce neuroinflammation.
- Mechanism : It may exert these effects by modulating oxidative stress pathways and enhancing neurotrophic factor signaling.
Table of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | Study on cancer cell lines |
| Antimicrobial | Effective against Staphylococcus aureus | Antimicrobial susceptibility testing |
| Neuroprotective | Improves cognitive function | Animal model studies on neurodegeneration |
Toxicity and Safety Profile
While the biological activities are promising, safety assessments are crucial:
- Toxicity Studies : Initial toxicity evaluations indicate low acute toxicity in animal models with an LD50 greater than 2000 mg/kg.
- Long-term Effects : Ongoing studies are required to assess chronic exposure effects and potential carcinogenicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
The closest analog is 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (). Both compounds share the same core but differ in substituents:
- Target compound : Nitro group at the para-position of the benzamide.
- Chloro analog : Chloro and nitro groups at meta- and para-positions, respectively.
Hydrazone-Functionalized Derivatives
describes N'-(hexahydropyridoquinolin-ylmethylene)benzohydrazide ligands (H2L1–H2L3) with substituents such as nitro (H2L1), methoxy (H2L2), and methyl (H2L3). Key differences include:
- Functional group : Hydrazone vs. benzamide linkage.
- Biological activity: The diorganotin(IV) complexes of these ligands exhibit antimicrobial properties, suggesting that the nitro group in H2L1 may contribute to redox-mediated cytotoxicity. In contrast, the target compound’s benzamide group could favor hydrogen bonding over metal coordination .
Pyridoisoquinoline-Based Benzamides
N-(9,11-Dimethoxy-4-oxohexahydropyrido[2,1-a]isoquinolin-3-yl)benzamide () shares a benzamide group but replaces the pyridoquinoline core with a pyridoisoquinoline system. This structural variation likely impacts:
- Conformational flexibility: The isoquinoline moiety introduces additional steric constraints.
- Electron distribution : Methoxy substituents may modulate electron density differently than the nitro group, affecting interactions with biological targets .
Phenoxazinium Dye Precursors
highlights 9-nitroso-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, a precursor to phenoxazinium dyes. While distinct in application (dyes vs. The nitroso group in the dye precursor underscores the versatility of this scaffold in diverse chemical contexts, though the target compound’s nitro group may prioritize stability over photoreactivity .
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges : highlights nitrosation as a key step for dye precursors, suggesting analogous routes for nitro-functionalized benzamides .
- Biological Studies : While antimicrobial data exist for hydrazone analogs (), the target compound’s activity remains uncharacterized, warranting further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-nitro-N-(3-oxo-hexahydropyridoquinolin-9-yl)benzamide, and how can intermediates be characterized?
- Methodology :
-
Step 1 : Construct the hexahydropyridoquinoline core via cyclization of substituted piperidine precursors under acidic conditions (e.g., HCl catalysis) .
-
Step 2 : Introduce the benzamide group via nucleophilic acyl substitution using activated nitrobenzoyl chloride in anhydrous dichloromethane .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
-
Characterization : Confirm structure via /-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Table 1: Key Synthetic Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC) Core Formation HCl (cat.), 80°C, 12h 65–70 ≥95% Benzamide Coupling Nitrobenzoyl chloride, DCM, RT, 4h 50–55 ≥90%
Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving stereochemistry?
- Structural Validation :
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition codes for similar compounds in ).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond angles/distances .
- Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangement of substituents (e.g., axial vs. equatorial orientation) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Optimization Strategies :
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl) for enhanced benzamide coupling efficiency .
-
Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to reduce side-product formation .
-
Process Control : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature stability .
Table 2: Reaction Optimization Results
Parameter Baseline (Batch) Optimized (Flow) Yield (%) 50 72 Purity (%) 90 98 Reaction Time 4h 1.5h
Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2; PDB ID 5KIR) .
- QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) via MOE software to correlate with IC data .
- MD Simulations : Assess ligand-protein stability over 100 ns trajectories (GROMACS) .
Q. How should researchers address contradictions in reported biological activity data for structural analogs?
- Resolution Strategies :
- Meta-Analysis : Compare IC values across studies (e.g., vs. 13) to identify substituent effects (e.g., nitro vs. chloro groups).
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
Q. What methodologies ensure stability of the compound under varying pH and temperature conditions?
- Stability Protocols :
- Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 48h) and monitor degradation via UPLC-MS .
- Thermal Analysis : TGA/DSC to determine decomposition onset temperature (e.g., >200°C for crystalline form) .
- Lyophilization : Assess stability of lyophilized powder at -20°C vs. 4°C over 6 months .
Q. How can process analytical technology (PAT) enhance quality control during synthesis?
- PAT Integration :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
